5-(Trifluoromethyl)-1H-Indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-1H-Indazole-3-carbaldehyde is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities. The trifluoromethyl group attached to the indazole ring enhances the compound’s stability, lipophilicity, and metabolic properties, making it a valuable entity in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of indazole derivatives using reagents like trifluoromethyl iodide (CF3I) under photoredox catalysis . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source to achieve nucleophilic trifluoromethylation .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow chemistry, which allows for the efficient and scalable synthesis of trifluoromethylated heterocycles. This method utilizes readily available organic precursors and cesium fluoride as the primary fluorine source .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-Indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like amines.
Major Products Formed
Oxidation: 5-(Trifluoromethyl)-1H-Indazole-3-carboxylic acid.
Reduction: 5-(Trifluoromethyl)-1H-Indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)-1H-Indazole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-Indazole-3-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of an indazole ring.
Trifluoromethylated indoles: Share the trifluoromethyl group but differ in the core structure.
Trifluoromethylated pyrazoles: Contain a pyrazole ring instead of an indazole ring.
Uniqueness
5-(Trifluoromethyl)-1H-Indazole-3-carbaldehyde is unique due to its combination of the indazole core and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H5F3N2O |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(4-15)14-13-7/h1-4H,(H,13,14) |
InChI Key |
ZPJPXRFTKVILMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.